molecular formula C21H24N2O4 B6571916 3,4-diethoxy-N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)benzamide CAS No. 921812-96-6

3,4-diethoxy-N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)benzamide

Cat. No.: B6571916
CAS No.: 921812-96-6
M. Wt: 368.4 g/mol
InChI Key: JIILKUDBFKPRNP-UHFFFAOYSA-N
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Description

3,4-Diethoxy-N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)benzamide is a complex organic compound featuring an indole core, which is a significant heterocyclic system found in many natural products and drugs. This compound is of interest due to its potential biological and pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the indole core. One common approach is the Fischer indole synthesis, which involves the cyclization of phenylhydrazine derivatives under acidic conditions

Industrial Production Methods: On an industrial scale, the synthesis may involve optimized reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to ensure the efficient formation of the desired product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The indole nitrogen can be oxidized to form indole-3-carboxylic acid derivatives.

  • Reduction: Reduction reactions can be performed on the carbonyl group of the benzamide moiety.

  • Substitution: Electrophilic substitution reactions can occur on the benzene ring, particularly at the 3 and 4 positions due to the presence of ethoxy groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Electrophilic substitution reactions typically require strong acids or Lewis acids.

Major Products Formed:

  • Oxidation: Indole-3-carboxylic acid derivatives.

  • Reduction: Reduced benzamide derivatives.

  • Substitution: Substituted benzamide derivatives.

Scientific Research Applications

This compound has various applications in scientific research, including:

  • Chemistry: Used as a building block in the synthesis of more complex molecules.

  • Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

  • Medicine: Potential use in drug development due to its structural similarity to biologically active compounds.

  • Industry: Utilized in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interaction with specific molecular targets and pathways. The indole core can bind to various receptors and enzymes, influencing biological processes. The exact mechanism may vary depending on the specific application and biological context.

Comparison with Similar Compounds

  • Indole-3-carboxylic acid

  • Ethoxybenzamide

  • 1-ethyl-2-oxo-2,3-dihydro-1H-indole derivatives

Uniqueness: 3,4-Diethoxy-N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)benzamide is unique due to its specific combination of functional groups and structural features, which may confer distinct biological and chemical properties compared to similar compounds.

This comprehensive overview provides a detailed understanding of this compound, highlighting its synthesis, reactions, applications, and mechanisms

Properties

IUPAC Name

3,4-diethoxy-N-(1-ethyl-2-oxo-3H-indol-5-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O4/c1-4-23-17-9-8-16(11-15(17)13-20(23)24)22-21(25)14-7-10-18(26-5-2)19(12-14)27-6-3/h7-12H,4-6,13H2,1-3H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIILKUDBFKPRNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)CC2=C1C=CC(=C2)NC(=O)C3=CC(=C(C=C3)OCC)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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